molecular formula C24H28BrN5O3S B2830092 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946221-57-4

5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2830092
CAS No.: 946221-57-4
M. Wt: 546.48
InChI Key: AMGFGRWJFBMFCO-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a central benzene ring substituted with a bromo group at position 5, an ethoxy group at position 2, and a sulfonamide linker connected to a phenyl group. The phenyl group is further functionalized with a 4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl amino moiety.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN5O3S/c1-3-33-21-12-7-18(25)16-22(21)34(31,32)29-20-10-8-19(9-11-20)27-24-26-17(2)15-23(28-24)30-13-5-4-6-14-30/h7-12,15-16,29H,3-6,13-14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGFGRWJFBMFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional differences between the target compound and related sulfonamide derivatives:

Compound Name Substituents Key Features Molecular Weight Reported Melting Point Biological Activity/Interactions
Target Compound 5-Bromo, 2-ethoxy, 4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl Ethoxy group enhances lipophilicity; piperidine-pyrimidine enables π-π stacking ~600 g/mol (estimated) Not reported Hypothesized kinase inhibition via sulfonamide and pyrimidine interactions
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide 5-Bromo, 2-piperidinyl, 4-methoxyphenyl Methoxy group improves solubility; sulfanyl linker stabilizes conformation 557.4 g/mol 483–485 K Aromatic stacking (3.412 Å centroid distance) and hydrogen bonding (N–H⋯O) observed in crystal structures
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide 4-Diethylamino, 6-methylpyrimidinyl, 4-methoxyphenyl Diethylamino group increases steric bulk; methylpyrimidine alters electronic profile 441.5 g/mol Not reported Potential antimicrobial activity via sulfonamide moiety
N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 5-Bromo, 2-morpholinyl, trimethylbenzenesulfonamide Morpholine ring enhances water solubility; trimethyl groups reduce crystallinity ~620 g/mol (estimated) Not reported Enhanced metabolic stability due to methyl substitutions

Key Differences and Implications

Ethoxy vs. However, this may reduce aqueous solubility, necessitating formulation adjustments. Methoxy-containing derivatives (e.g., ) exhibit stronger hydrogen-bonding interactions in crystal structures, which could translate to tighter target binding .

Piperidine vs. Morpholine/Diethylamino Substitutions: Piperidine rings (target compound, ) adopt chair conformations, enabling favorable van der Waals interactions with hydrophobic enzyme pockets . Morpholine derivatives () offer higher solubility due to the oxygen atom but may reduce membrane permeability .

Sulfonamide Linker Variations :

  • Sulfanyl-linked compounds () show stabilized conformations via S⋯π interactions, whereas direct sulfonamide linkages (target compound) prioritize hydrogen-bonding networks .

Biological Activity: Piperidine-pyrimidine motifs (target compound, ) are associated with kinase inhibition, while diethylamino derivatives () may target bacterial enzymes .

Research Findings and Data

Crystallographic Insights

  • Aromatic Stacking : In N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide, pyrimidine rings exhibit centroid–centroid distances of 3.412 Å, stabilizing the crystal lattice . The target compound’s ethoxy group may disrupt such stacking, altering packing efficiency.
  • Hydrogen Bonding : N–H⋯O interactions (2.08–2.15 Å) are critical for dimer formation in sulfonamide analogs, a feature likely retained in the target compound .

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